1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is an organic compound with the molecular formula C13H16. This compound is a derivative of cyclopentadiene, a colorless liquid with a strong and unpleasant odor. Cyclopentadiene is known for its role in the production of cyclopentene and its derivatives, and it is a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- can be synthesized through various methods. One common approach involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer . The compound can also be obtained from the C6–C8 petroleum distillation fraction and coke oven light oil fractions .
Industrial Production Methods
In industrial settings, cyclopentadiene production is often not distinguished from dicyclopentadiene since they interconvert. Commercial dicyclopentadiene is cracked by heating to around 180°C to obtain the cyclopentadiene monomer, which is then used to synthesize 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentadienone derivatives, while reduction reactions may produce more saturated cyclopentane derivatives .
Scientific Research Applications
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- has several scientific research applications, including:
Biology: Research in biology may involve the compound in studies related to its reactivity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A colorless liquid with a strong odor, used as a precursor to cyclopentadienyl anion.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of cyclopentadiene monomer.
Cyclopentadienone: A derivative of cyclopentadiene, formed through oxidation reactions.
Uniqueness
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications. The presence of the 1,3-propanediyl group distinguishes it from other cyclopentadiene derivatives, providing unique properties and reactivity patterns .
Properties
CAS No. |
81808-03-9 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
5-(3-cyclopenta-2,4-dien-1-ylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-4,6-9,12-13H,5,10-11H2 |
InChI Key |
AQAHYZBHLXLSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)CCCC2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.